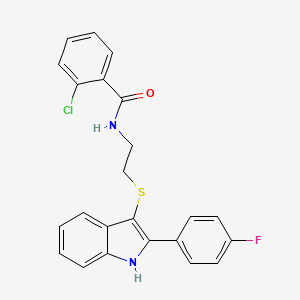
2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C23H18ClFN2OS and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, also known as 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C23H18ClFN2OS
- Molecular Weight: 424.92 g/mol
- IUPAC Name: 4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
This structure includes a thioether linkage, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with indole and thiazole moieties exhibit notable anticancer properties. The presence of the indole structure in this compound is hypothesized to contribute to its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the compound's cytotoxicity against several cancer cell lines, including:
- Cancer Cell Lines Tested:
- A431 (human epidermoid carcinoma)
- U251 (human glioblastoma)
The results showed that the compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy .
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| A431 | 1.98 | Doxorubicin | 3.00 |
| U251 | 1.61 | Doxorubicin | 3.00 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Bcl-2 Protein: The compound interacts with the Bcl-2 protein, which plays a critical role in regulating apoptosis. Molecular dynamics simulations suggest that hydrophobic interactions are crucial for binding affinity .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to this compound may exhibit:
- Antimicrobial Activity: Certain derivatives have shown promise against bacterial strains, indicating potential utility in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the indole and phenyl rings can significantly impact biological activity. For instance:
- Electron-Withdrawing Groups: The presence of fluorine on the phenyl ring enhances the compound's potency against cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-19-7-3-1-5-17(19)23(28)26-13-14-29-22-18-6-2-4-8-20(18)27-21(22)15-9-11-16(25)12-10-15/h1-12,27H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQKSFAHRVBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














